N'-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide
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Overview
Description
N’-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide is a synthetic organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -C=N-NH-
Scientific Research Applications
N’-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary target of N’-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process .
Mode of Action
The N’-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide interacts with its target, the FabZ enzyme, by binding to its active site .
Biochemical Pathways
The N’-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide affects the fatty acid biosynthesis pathway by interacting with the FabZ enzyme .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-methoxybenzaldehyde and 2,4-dichlorobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the hydrazone linkage can yield the corresponding amine.
Substitution: The bromine and chlorine atoms in the aromatic rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- N’-[(1E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(1E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Comparison: N’-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential biological activity. The hydroxyl and methoxy groups also contribute to its ability to form hydrogen bonds and interact with biological targets, distinguishing it from other hydrazones that may lack these functional groups.
This compound’s unique combination of functional groups and halogen atoms makes it a versatile molecule for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O3/c1-23-13-5-9(16)4-8(14(13)21)7-19-20-15(22)11-3-2-10(17)6-12(11)18/h2-7,21H,1H3,(H,20,22)/b19-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLADMSLJAVIAOU-FBCYGCLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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